
Ethyl 4,6-dichloroquinoline-3-carboxylate
Overview
Description
Ethyl 4,6-dichloroquinoline-3-carboxylate: is a chemical compound with the molecular formula C12H9Cl2NO2 and a molecular weight of 270.11 g/mol . It is commonly used as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate typically involves the esterification of 4,6-dichloroquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4,6-dichloroquinoline-3-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form various reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation products include quinoline N-oxides.
- Reduction products include dihydroquinolines.
- Substitution products vary depending on the nucleophile used but generally include a wide range of substituted quinolines .
Scientific Research Applications
Ethyl 4,6-dichloroquinoline-3-carboxylate is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
- Ethyl 4-chloroquinoline-3-carboxylate
- Ethyl 6-chloroquinoline-3-carboxylate
- Ethyl 4,6-dibromoquinoline-3-carboxylate
Comparison: Ethyl 4,6-dichloroquinoline-3-carboxylate is unique due to the presence of two chloro substituents at positions 4 and 6 on the quinoline ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its mono-substituted counterparts. Additionally, the presence of two chloro groups can influence the compound’s biological activity, making it more potent in certain applications .
Biological Activity
Ethyl 4,6-dichloroquinoline-3-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 270.11 g/mol
- Functional Groups : Contains a quinoline ring with chlorine substituents at the 4 and 6 positions and a carboxylate ester functional group.
This structure enhances its reactivity and potential biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
- Modulation of Cellular Processes : It influences cell signaling pathways and gene expression, which can lead to therapeutic effects in various contexts.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on bacterial growth, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Studies have reported that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves:
- Induction of Apoptosis : The compound activates caspase-dependent pathways leading to programmed cell death.
- Inhibition of Autophagy : By inhibiting autophagy processes in cancer cells, it enhances the efficacy of other chemotherapeutic agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:
Properties
IUPAC Name |
ethyl 4,6-dichloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNTDZRVNQGDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363154 | |
Record name | ethyl 4,6-dichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21168-41-2 | |
Record name | ethyl 4,6-dichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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